![molecular formula C15H20N2O6S B2559800 Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate CAS No. 474092-54-1](/img/structure/B2559800.png)
Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis process involved multiple steps and was characterized by IR, 1H NMR, and single crystal X-ray crystallography .Scientific Research Applications
Anticancer Activity
Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate exhibits potential anticancer properties. In a study, a related compound (ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) was synthesized and characterized. It demonstrated in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further research could explore its efficacy against other cancer types.
Thrombin Inhibition
This compound is an essential intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Investigating its role in thrombin inhibition and its potential as an anticoagulant could be valuable .
Heterocyclic Chemistry
Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate belongs to the class of heterocyclic compounds. Its synthesis route involves starting from 4-(methylamino)-3-nitrobenzoic acid and proceeding through several steps. Researchers can explore its reactivity, stability, and applications within heterocyclic chemistry .
COX-2 Selectivity
Compounds with phenyl rings containing specific pharmacophore groups play a crucial role in COX-2 selectivity. Investigating whether this compound exhibits COX-2 selectivity could provide insights into its potential as an anti-inflammatory agent .
Benzimidazole Derivatives
Considering its structural features, Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate could serve as a precursor for benzimidazole derivatives. Researchers might explore its reactivity with other reagents to synthesize novel benzimidazole-based compounds .
Future Directions
The future directions for research on “Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of new heterocyclic phosphonic α-amino esters has been a topic of recent research . These compounds could have potential applications in various fields, including medicinal chemistry.
properties
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-11(15(19)22-2)16-14(18)12-3-5-13(6-4-12)24(20,21)17-7-9-23-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRXUGLMAKBHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate |
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